molecular formula C19H22N2O4 B3854237 ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate

ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate

Cat. No.: B3854237
M. Wt: 342.4 g/mol
InChI Key: SYLNHNPNGVBMMF-DEDYPNTBSA-N
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Description

Ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate is an organic compound with a complex structure that includes both ester and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of methyl phenyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.

    Etherification: The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenol to form the desired phenoxy compound.

    Esterification: Finally, the phenoxy compound is esterified with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The hydrazone moiety can be oxidized to form corresponding azine derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Azine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy compounds.

Scientific Research Applications

Ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate involves its interaction with specific molecular targets. The hydrazone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methoxy-4-phenoxyacetate: Lacks the hydrazone moiety, making it less reactive in certain biological contexts.

    Methyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its physical and chemical properties.

Uniqueness

This compound is unique due to the presence of both ester and hydrazone functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-4-24-19(22)14-25-17-11-10-15(12-18(17)23-3)13-20-21(2)16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLNHNPNGVBMMF-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NN(C)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=N/N(C)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate
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ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate
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ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate

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